9,9-Dimethoxynona-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9-Dimethoxynona-2,4-dienal is an organic compound with the molecular formula C11H18O3 It is a type of dienal, which means it contains two double bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethoxynona-2,4-dienal typically involves the use of acetylenes and acrolein. One common method is the palladium-catalyzed atom-economical synthesis of conjugated dienals from terminal acetylenes and acrolein . This method involves the catalytic isomerization of alkynes to produce the desired dienal compound.
Industrial Production Methods
the principles of green chemistry, such as waste prevention, atom efficiency, and the use of renewable raw materials, are often applied in the industrial synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
9,9-Dimethoxynona-2,4-dienal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium (Pd) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
9,9-Dimethoxynona-2,4-dienal has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 9,9-Dimethoxynona-2,4-dienal involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The specific pathways involved depend on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 9,9-Dimethoxynona-2,4-dienal include:
2,4-Hexadienal: A dienal with a shorter carbon chain.
2,4-Decadienal: A dienal with a longer carbon chain.
2,4-Nonadienal: A dienal with a similar carbon chain length but different functional groups.
Uniqueness
This compound is unique due to its specific structure, which includes two methoxy groups at the 9th position. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other dienals .
Properties
CAS No. |
185139-22-4 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
9,9-dimethoxynona-2,4-dienal |
InChI |
InChI=1S/C11H18O3/c1-13-11(14-2)9-7-5-3-4-6-8-10-12/h3-4,6,8,10-11H,5,7,9H2,1-2H3 |
InChI Key |
BDKUMNQSPMMXTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCCC=CC=CC=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.